molecular formula C8H13NO B156325 1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone CAS No. 133998-51-3

1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone

Cat. No.: B156325
CAS No.: 133998-51-3
M. Wt: 139.19 g/mol
InChI Key: BRBKYTYAYYUXSL-UHFFFAOYSA-N
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Description

1-(1-Azabicyclo[3.1.1]heptan-5-yl)ethanone, also known as this compound, is a useful research compound. Its molecular formula is C8H13NO and its molecular weight is 139.19 g/mol. The purity is usually 95%.
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Properties

CAS No.

133998-51-3

Molecular Formula

C8H13NO

Molecular Weight

139.19 g/mol

IUPAC Name

1-(1-azabicyclo[3.1.1]heptan-5-yl)ethanone

InChI

InChI=1S/C8H13NO/c1-7(10)8-3-2-4-9(5-8)6-8/h2-6H2,1H3

InChI Key

BRBKYTYAYYUXSL-UHFFFAOYSA-N

SMILES

CC(=O)C12CCCN(C1)C2

Canonical SMILES

CC(=O)C12CCCN(C1)C2

Synonyms

Ethanone, 1-(1-azabicyclo[3.1.1]hept-5-yl)- (9CI)

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 1-azabicyclo[3.1.1]hept-5-ylcarboxylate (D4, 1.12 g, 0.0072 mole) in methanol (5 ml) was treated with a solution of lithium hydroxide monohydrate (308 mg, 0.0073 mole) in water (20 ml) and the resulting solution stirred at room temperature for 20 h, then concentrated in vacuo to leave a white solid which was dried thoroughly. A stirred suspension of this product in dry THF (120 ml) under nitrogen was treated at room temperature with 1M methyllithium in ether (8.0 ml, 0.0080 mole) and then heated under reflux for 3.5 h. The mixture was allowed to cool, then poured into excess well stirred cold 1M hydrochloric acid. The resulting solution was basified to saturation point with potassium carbonate and extracted with ethyl acetate (1×100 ml), followed by chloroform (2×60 ml). The combined extracts were dried (Na2SO4) and concentrated in vacuo to give the title compound (D 16) as a yellow oil (360 mg, 36%). This material was used without further purification.
Name
methyl 1-azabicyclo[3.1.1]hept-5-ylcarboxylate
Quantity
1.12 g
Type
reactant
Reaction Step One
Name
lithium hydroxide monohydrate
Quantity
308 mg
Type
reactant
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
8 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
36%

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